molecular formula C9H13N3O2 B2792353 ethyl 5-amino-2-cyclopropyl-1H-imidazole-4-carboxylate CAS No. 2111706-43-3

ethyl 5-amino-2-cyclopropyl-1H-imidazole-4-carboxylate

Cat. No.: B2792353
CAS No.: 2111706-43-3
M. Wt: 195.222
InChI Key: NQOHEQIAUJUFSD-UHFFFAOYSA-N
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Description

ethyl 5-amino-2-cyclopropyl-1H-imidazole-4-carboxylate is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Properties

IUPAC Name

ethyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)6-7(10)12-8(11-6)5-3-4-5/h5H,2-4,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOHEQIAUJUFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N1)C2CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with cyclopropylamine, followed by cyclization with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: ethyl 5-amino-2-cyclopropyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of ethyl 5-amino-2-cyclopropyl-1H-imidazole-4-carboxylate derivatives in anticancer therapy. A notable investigation synthesized various derivatives and evaluated their antiproliferative effects against several human cancer cell lines, including HeLa (cervical), HT-29 (colon), and MDA-MB-231 (breast) cells. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation and migration, particularly those with alkyl substitutions at the N-1 position of the imidazole core .

Key Findings:

  • Inhibitory Effects: Derivatives demonstrated IC50 values as low as 0.737 μM against HeLa cells.
  • Mechanism of Action: Induction of early apoptosis and inhibition of tumor cell colony formation were observed, suggesting a potential mechanism through which these compounds exert their anticancer effects .

Antimicrobial Properties

The imidazole ring is known for its antimicrobial properties, and derivatives of this compound have been assessed for their efficacy against various pathogens. The structural modifications in these compounds can enhance their activity against bacteria and fungi, making them suitable candidates for further development as antimicrobial agents.

Research Insights:

  • Studies have shown that certain derivatives possess broad-spectrum antimicrobial activity, indicating their potential use in treating infections caused by resistant strains .

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Applications in Drug Development:

  • The compound can be utilized to create novel imidazole derivatives that may target specific biological pathways, particularly in cancer therapy and infectious diseases .

Case Study 1: Anticancer Derivative Development

A study synthesized a series of ethyl 5-amino-substituted imidazole derivatives and tested their effects on cancer cell lines. The lead compound exhibited potent antiproliferative activity, leading to further optimization for clinical development .

Case Study 2: Antimicrobial Screening

Research into the antimicrobial properties of various imidazole derivatives revealed that some exhibited significant activity against both Gram-positive and Gram-negative bacteria, positioning them as promising candidates for new antibiotic therapies .

Table: Summary of Applications

Application AreaKey FindingsReferences
Anticancer ActivitySignificant antiproliferative effects on cancer cells
Antimicrobial PropertiesBroad-spectrum activity against pathogens
Synthesis of CompoundsVersatile building block for new drug development

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-cyclopropyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • Ethyl 5-amino-2-cyclopropyl-1H-imidazole-4-carboxylate
  • Ethyl 5-bromo-2-cyclopropyl-1H-imidazole-4-carboxylate
  • Ethyl 4-cyano-1H-imidazole-5-carboxylate

Comparison: this compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted applications .

Biological Activity

Ethyl 5-amino-2-cyclopropyl-1H-imidazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article synthesizes current findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an imidazole ring, which is known for its biological relevance. The presence of the amino and carboxylate functional groups enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against several bacterial strains, showing promise as a bioactive molecule with potential applications in treating infections caused by resistant bacteria.

Antiviral Activity

The compound has also been explored for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through mechanisms that are yet to be fully elucidated. Its structural characteristics allow interactions with viral proteins, potentially disrupting their function.

Anticancer Potential

This compound is being evaluated for its anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937) cells. The compound's mechanism involves the activation of apoptotic pathways, including increased expression of p53 and caspase activation .

The mechanism of action for this compound is multifaceted:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular proliferation and survival.
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Interaction with Molecular Targets : Molecular docking studies indicate strong interactions between the compound and target proteins, suggesting a specific binding affinity that could be exploited in drug design .

Case Studies

Case Study 1: Anticancer Activity in MCF-7 Cells
A study evaluated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and p53 expression levels, suggesting potential for development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, this compound demonstrated superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent in infectious diseases.

Research Findings Summary

Biological Activity Findings
AntimicrobialEffective against resistant bacterial strains; potential for clinical application
AntiviralInhibitory effects on viral replication; specific mechanisms under investigation
AnticancerInduces apoptosis in cancer cell lines; activates p53 pathway

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